2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine
Description
2-(3-Chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine is a pyrazolo[1,5-a]pyrimidine derivative characterized by:
- 5-position substitution: A methyl group, reducing steric bulk compared to phenyl or heteroaryl substituents seen in analogues.
- 7-amine side chain: A tetrahydrofuran-2-ylmethyl group, which may enhance solubility and metabolic stability compared to pyridinylmethyl or morpholinyl groups .
This compound belongs to a class of molecules investigated for antimycobacterial activity, particularly against Mycobacterium tuberculosis (M.tb), via inhibition of ATP synthase . Its structural features are optimized for balancing lipophilicity, solubility, and target engagement.
Properties
Molecular Formula |
C19H21ClN4O |
|---|---|
Molecular Weight |
356.8 g/mol |
IUPAC Name |
2-(3-chlorophenyl)-3,5-dimethyl-N-(oxolan-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine |
InChI |
InChI=1S/C19H21ClN4O/c1-12-9-17(21-11-16-7-4-8-25-16)24-19(22-12)13(2)18(23-24)14-5-3-6-15(20)10-14/h3,5-6,9-10,16,21H,4,7-8,11H2,1-2H3 |
InChI Key |
UGVOACLPAUDCIB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NCC3CCCO3)C4=CC(=CC=C4)Cl)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step organic reactions. The key steps include:
Formation of the Pyrazolo[1,5-a]pyrimidine Core: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution Reactions: Introduction of the 3-chlorophenyl group and the two methyl groups can be done via electrophilic aromatic substitution reactions.
Attachment of the Tetrahydrofuran-2-ylmethyl Group: This step involves nucleophilic substitution reactions, where the tetrahydrofuran-2-ylmethyl group is introduced to the nitrogen atom of the pyrazolo[1,5-a]pyrimidine core.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.
Biological Research: The compound is used in studies related to enzyme inhibition, particularly cyclin-dependent kinase 2 (CDK2) inhibition, which is relevant in cancer research.
Chemical Biology: It serves as a tool compound for probing biological pathways and understanding the molecular mechanisms of diseases.
Mechanism of Action
The mechanism of action of 2-(3-chlorophenyl)-3,5-dimethyl-N-(tetrahydrofuran-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine involves its interaction with specific molecular targets. One of the primary targets is cyclin-dependent kinase 2 (CDK2), an enzyme involved in cell cycle regulation. The compound inhibits CDK2 activity, leading to cell cycle arrest and apoptosis in cancer cells . This inhibition is achieved through binding to the ATP-binding site of CDK2, preventing its activation and subsequent phosphorylation of target proteins.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Comparisons
The table below compares the target compound with structurally related pyrazolo[1,5-a]pyrimidines, focusing on substituent effects and reported biological activity:
Key Observations :
3-Substituent Effects: Chlorophenyl vs. However, fluorophenyl analogues (e.g., compound 47) show superior M.tb inhibition (IC₅₀: 0.15 µM), suggesting fluorine’s balance of electronegativity and lipophilicity is optimal for activity . Phenyl vs.
7-Amine Side Chain Modifications: Tetrahydrofuran-2-ylmethyl: This group may enhance solubility due to the oxygen-rich tetrahydrofuran ring, contrasting with pyridinylmethyl derivatives (e.g., compound 47), which prioritize π-π stacking but may suffer from metabolic instability . Morpholinyl/Alkylamino Groups: Compounds with morpholine or dimethylamino groups (e.g., N-(3-morpholinopropyl) derivatives) exhibit prolonged microsomal stability, suggesting the target’s tetrahydrofuran group could offer similar advantages .
Biological Activity Trends: Fluorophenyl and pyridinylmethyl-substituted compounds (e.g., 47) consistently show sub-micromolar M.tb inhibition, while chlorophenyl analogues lack explicit activity data. This gap highlights the need for targeted assays to evaluate the impact of chlorine’s larger atomic radius and Cl–π interactions .
Research Findings and Implications
- Anti-Mycobacterial Potential: While fluorophenyl-pyridinylmethyl analogues dominate current research, the target compound’s unique combination of 3-chlorophenyl and tetrahydrofuran-2-ylmethyl groups warrants evaluation against M.tb strains resistant to existing scaffolds .
- Physicochemical Properties : The tetrahydrofuran moiety likely improves water solubility (clogP ~3.5 estimated) compared to pyridinylmethyl derivatives (clogP ~4.2), aligning with drug-likeness criteria .
- Synthetic Accessibility : The compound can be synthesized via SNAr or Suzuki-Miyaura cross-coupling, similar to methods used for trifluoromethylpyrazolo[1,5-a]pyrimidines .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
